molecular formula C13H20N2O4S B8090891 (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

(R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Katalognummer: B8090891
Molekulargewicht: 300.38 g/mol
InChI-Schlüssel: ULXKZRPRLJGLDM-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate (CAS: 1415908-67-6) is a chiral intermediate critical in synthesizing Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes management . Its molecular formula is C₁₃H₂₀N₂O₄S (MW: 300.37 g/mol), featuring a pyrrolidinone core functionalized with a thiazolidine-3-carbonyl group and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry at the C2 position (R-configuration) distinguishes it from its S-isomer (CAS: 401564-36-1), which is also a key synthetic precursor .

Eigenschaften

IUPAC Name

tert-butyl (2R)-4-oxo-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(18)15-7-9(16)6-10(15)11(17)14-4-5-20-8-14/h10H,4-8H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXKZRPRLJGLDM-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)N2CCSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)N2CCSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Stereoselective Synthesis via Hydroxyproline Derivatives

The most widely reported approach begins with N-protected L-trans-4-hydroxyproline. For the (R)-configured product, enantiomeric starting materials or resolution steps are required. A representative method involves:

  • Condensation with Thiazolidine :
    N-tert-butoxycarbonyl-L-trans-4-hydroxyproline is coupled with thiazolidine using carbodiimide-based coupling agents (e.g., EDC, HOBt) in DMF. This step forms 3-[(2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidin-2-ylcarbonyl]thiazolidine with yields of 62% .

  • Oxidation to the Ketone :
    The hydroxyl group is oxidized to a ketone using sulfur trioxide-pyridine complex in DMSO with triethylamine as a base. This step achieves 55–91% yields, depending on scale and purification methods .

Key Data :

StepReagentsSolventYield
CondensationEDC, HOBt, thiazolidineDMF62%
OxidationSO₃·Py, Et₃NDMSO/CH₂Cl₂55–91%

Alternative Oxidation Protocols

To avoid DMSO, alternative oxidants have been explored:

  • TEMPO/TCCA System : Trichloroisocyanuric acid (TCCA) and TEMPO in ethyl acetate oxidize N-Boc-4-hydroxyproline to the ketone at 0–30°C, achieving 95% yield . Subsequent condensation with thiazolidine using DCC/DMAP in toluene provides the target compound in 85% yield .

  • KMnO₄ in Alkaline Conditions : Limited to small-scale syntheses due to lower yields (~70%) and challenges in stereochemical retention .

One-Pot Tandem Reactions

A Chinese patent (CN105085510A) describes a one-pot method starting from N-Boc-4-oxo-L-proline and cysteamine hydrochloride:

  • Thiazolidine Formation : Cysteamine reacts with formaldehyde to generate thiazolidine in situ.

  • Coupling : Using N,N-diisopropylethylamine in ethyl acetate at -10°C, the ketone intermediate is coupled to thiazolidine, yielding 85–89% .

Advantages :

  • Eliminates isolation of intermediates.

  • Uses cost-effective reagents (formaldehyde, cysteamine).

Stereochemical Considerations

The (R)-configuration is achieved through:

  • Chiral Resolution : Enzymatic or chromatographic separation of racemic mixtures .

  • Enantioselective Starting Materials : Use of (R)-configured hydroxyproline derivatives, though commercial availability is limited .

Comparative Analysis of Methods

MethodYield RangeScalabilityStereocontrol
SO₃·Py Oxidation55–91%HighHigh
TEMPO/TCCA85–95%ModerateModerate
One-Pot Tandem85–89%HighRequires resolution

Challenges and Optimizations

  • Oxidation Side Reactions : Over-oxidation or epimerization is mitigated by low-temperature conditions (-10°C to 0°C) .

  • Solvent Choice : DMSO enhances oxidation efficiency but complicates purification; alternatives like ethyl acetate reduce toxicity .

  • Catalyst Recovery : Magnetic nanocatalysts (e.g., MnCoCuFe₂O₄@L-proline) enable reuse but require specialized setups .

Industrial-Scale Adaptations

Patents highlight kilogram-scale processes using:

  • Continuous Flow Systems : For oxidation and coupling steps to improve reproducibility .

  • Crystallization Protocols : Hexane/ethyl acetate mixtures yield >99% purity after recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidiabetic Agents

One of the primary applications of (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is in the development of antidiabetic medications. The compound serves as an intermediate in the synthesis of Teneligliptin, a DPP-4 inhibitor used for the treatment of type 2 diabetes mellitus. DPP-4 inhibitors are essential for enhancing insulin secretion and lowering blood glucose levels by preventing the degradation of incretin hormones .

Synthesis of Bioactive Molecules

The compound is also utilized in synthesizing various bioactive molecules. Its unique structural features allow it to act as a building block for more complex organic compounds, particularly those with potential therapeutic properties. The thiazolidine moiety is known for its biological activities, including anti-inflammatory and antioxidant effects, making this compound valuable in drug development .

Case Studies

Case Study 1: Synthesis of Teneligliptin

In a study focused on the synthesis of Teneligliptin, researchers employed (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate as a key intermediate. The synthetic route involved reacting this compound with various reagents to yield the final product, demonstrating its utility in pharmaceutical chemistry .

Case Study 2: Antioxidant Activity

Another research effort investigated the antioxidant properties of derivatives synthesized from (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate. The study found that certain derivatives exhibited significant free radical scavenging activity, suggesting potential applications in nutraceuticals and functional foods aimed at combating oxidative stress-related diseases .

Wirkmechanismus

The mechanism of action of ®-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial enzymes or the modulation of inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Key Physicochemical Properties (R-Isomer):

Property Value
Density 1.3 ± 0.1 g/cm³
Boiling Point 491.6 ± 45.0 °C
LogP (Partition Coefficient) -0.33
Storage Conditions -20°C (sealed, dry)
Refractive Index 1.567
Flash Point 251.1 ± 28.7 °C

The compound’s low LogP indicates moderate hydrophilicity, which may influence solubility in pharmaceutical formulations. Its Boc group enhances stability during synthesis but requires acidic conditions for deprotection .

Comparison with Structurally Similar Compounds

Stereoisomer: (S)-tert-Butyl 4-Oxo-2-(Thiazolidine-3-Carbonyl)Pyrrolidine-1-Carboxylate

  • CAS : 401564-36-1
  • Molecular Formula : C₁₃H₂₀N₂O₄S (MW: 300.37 g/mol)
  • Synthesis Yield : Up to 89.0% via EDC-mediated coupling of tert-butoxycarbonyl-N-4-oxo-proline and cysteine hydrochloride under formaldehyde catalysis .
  • Storage : 2–8°C (vs. -20°C for R-isomer), suggesting greater stability of the S-isomer .
  • Application : Intermediate for Teneligliptin; stereochemistry impacts enzymatic binding in DPP-4 inhibition .

Key Differences :

  • Stereochemical Stability : The R-isomer’s lower storage temperature implies higher susceptibility to racemization or degradation.
  • Synthetic Utility : The S-isomer is more commonly reported in synthesis protocols, likely due to its role as the active pharmaceutical ingredient (API) precursor .

Spiro-Pyrrolidine-Oxindole Derivative (Compound 328)

  • Structure : Features a spiro-indole-pyrrolidine core with prop-1-en-1-yl and triisopropylsilyl substituents.
  • Molecular Formula : C₃₄H₅₂N₄O₃Si (MW: 628.35 g/mol).
  • Synthesis Yield : 94% via multi-step coupling, highlighting efficient spirocyclization strategies .
  • Physical Properties : Melting point = 99°C; [α]D²⁶ = -31.6 (CHCl₃), indicating significant optical activity .

Comparison with Target Compound :

Parameter (R)-Isomer (Target) Compound 328
Molecular Weight 300.37 628.35
Synthesis Complexity Moderate High (spirocycle)
Yield 76.3–89.0% 94%
Application Diabetes API Intermediate Undisclosed (likely oncology)

Teneligliptin Impurity 26

  • CAS : 906093-29-6
  • Structure : Contains a piperazinyl group and 3-methyl-1-phenyl-pyrazolyl substituent.
  • Molecular Formula : C₂₇H₃₈N₆O₃S (MW: 526.69 g/mol) .
  • Role : Process-related impurity in Teneligliptin synthesis, necessitating stringent quality control.

Comparative Analysis :

Parameter (R)-Isomer (Target) Teneligliptin Impurity 26
Molecular Weight 300.37 526.69
LogP -0.33 Estimated >2 (lipophilic)
Functional Groups Boc, thiazolidine Piperazine, phenyl-pyrazole
Synthetic Challenge Moderate High (multiple steps)

Functional Implications : The phenyl-pyrazole moiety in Impurity 26 may confer unintended off-target interactions, underscoring the need for precise synthetic control .

Analytical Characterization

  • (R)-Isomer : Characterized by ¹H/¹³C NMR, IR, and HRMS (e.g., observed m/z 300.1144 vs. calculated 300.1143) .
  • Compound 328 : Validated via ¹H NMR, ¹³C NMR, and MALDI-MS (m/z 628.3535 observed vs. 628.3546 calculated) .

Biologische Aktivität

(R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is C13H20N2O4SC_{13}H_{20}N_{2}O_{4}S with a molecular weight of 300.37 g/mol. The compound features a pyrrolidine ring substituted with a thiazolidine moiety, which is essential for its biological activity.

Biological Activity Overview

The biological activities of (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various fungi, including Candida albicans, with IC50 values ranging from 0.2 to 0.5 µM against specific targets such as PMT1, an enzyme involved in cell wall biosynthesis in yeast .

2. Anticancer Properties

The compound has demonstrated potential anticancer effects through mechanisms such as apoptosis induction in tumor cells. Molecular docking studies suggest that it may interact with proteins involved in cell survival pathways, enhancing its efficacy against certain cancer types .

3. Anti-inflammatory Effects

Thiazolidine derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The modulation of inflammatory cytokines and pathways has been observed in vitro .

The synthesis of (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions, including the formation of the thiazolidine ring and subsequent functionalization. The specific mechanism by which this compound exerts its biological effects often involves the inhibition of key enzymes or receptors relevant to its target diseases.

Case Studies

Case Study 1: Antifungal Activity
In a study assessing the antifungal activity of thiazolidine derivatives, (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate was tested against clinical isolates of Candida spp. The results indicated a significant reduction in fungal viability compared to control groups, suggesting its potential as a therapeutic agent for fungal infections.

Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of this compound revealed that it significantly reduced cell viability in various cancer cell lines compared to untreated controls. The induction of caspase-dependent apoptosis was confirmed through flow cytometry and Western blot analyses, highlighting its potential role in cancer therapy.

Data Tables

Activity TypeTarget Organism/Cell LineIC50/Effectiveness
AntifungalCandida albicans0.2 - 0.5 µM
AnticancerVarious cancer cell linesSignificant reduction
Anti-inflammatoryInflammatory cytokinesModulation observed

Q & A

Q. What synthetic routes are recommended for preparing (R)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, and what reaction conditions are critical for optimal yields?

The compound can be synthesized via a multi-step approach involving nucleophilic acyl substitution and cyclization. Key steps include:

  • Acylation : Reacting tert-butyl pyrrolidine derivatives with thiazolidine carbonyl chlorides in dichloromethane (DCM) at 0–20°C, using catalytic DMAP and triethylamine to facilitate the reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the product with >95% purity .
  • Stereocontrol : Chiral auxiliaries or asymmetric catalysis may be required to ensure retention of the (R)-configuration during synthesis .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm functional groups and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
  • X-ray Crystallography : For unambiguous confirmation of the crystal structure and stereochemistry, particularly if discrepancies arise in spectroscopic data .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl carbamate group .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.